molecular formula C46H92O11Si2 B14376146 Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate CAS No. 90161-38-9

Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate

Katalognummer: B14376146
CAS-Nummer: 90161-38-9
Molekulargewicht: 877.4 g/mol
InChI-Schlüssel: YGRXKYISICIQLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate is a complex organosilicon compound known for its unique chemical structure and properties This compound is characterized by the presence of an oxirane (epoxide) ring and two carboxylate groups, which are linked to a propyl chain substituted with tris(hexyloxy)silyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate typically involves the reaction of an appropriate epoxide precursor with a silane reagent under controlled conditions. One common method involves the use of tetraethyl orthosilicate (TEOS) as a starting material, which undergoes hydrolysis and condensation reactions to form the desired organosilicon compound. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale sol-gel processes, where the silane precursors are mixed with solvents and catalysts in reactors designed for continuous operation. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity of the final product. The resulting compound is then purified using techniques like distillation or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring can yield diols, while reduction of the carboxylate groups can produce alcohols or aldehydes .

Wissenschaftliche Forschungsanwendungen

Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate involves its interaction with molecular targets through its functional groups. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The silane groups can also interact with surfaces, enhancing adhesion and stability. The carboxylate groups may participate in coordination with metal ions or other molecules, influencing the compound’s reactivity and properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate is unique due to its hexyloxy groups, which provide enhanced hydrophobicity and stability compared to similar compounds with shorter alkoxy chains. This makes it particularly useful in applications requiring durable and water-resistant materials .

Eigenschaften

CAS-Nummer

90161-38-9

Molekularformel

C46H92O11Si2

Molekulargewicht

877.4 g/mol

IUPAC-Name

bis(3-trihexoxysilylpropyl) oxirane-2,3-dicarboxylate

InChI

InChI=1S/C46H92O11Si2/c1-7-13-19-25-35-51-58(52-36-26-20-14-8-2,53-37-27-21-15-9-3)41-31-33-49-45(47)43-44(57-43)46(48)50-34-32-42-59(54-38-28-22-16-10-4,55-39-29-23-17-11-5)56-40-30-24-18-12-6/h43-44H,7-42H2,1-6H3

InChI-Schlüssel

YGRXKYISICIQLH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCO[Si](CCCOC(=O)C1C(O1)C(=O)OCCC[Si](OCCCCCC)(OCCCCCC)OCCCCCC)(OCCCCCC)OCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.